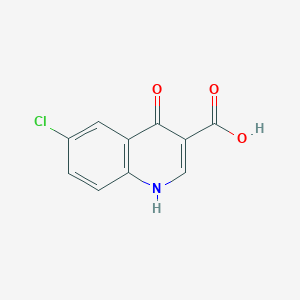

6-Chloro-4-hydroxyquinoline-3-carboxylic acid

Overview

Description

“6-Chloro-4-hydroxyquinoline-3-carboxylic acid” is a chemical compound with the empirical formula C10H6ClNO3 and a molecular weight of 223.61 . It is a solid substance and is used for research and development purposes .

Synthesis Analysis

The synthesis of quinoline compounds, including “this compound”, has been a topic of interest in the field of synthetic organic chemistry . Various synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring fused with a pyridine moiety . The SMILES string representation of the molecule isClC1=CC=C2N=CC(C(O)=O)=C(O)C2=C1 . Chemical Reactions Analysis

Quinoline compounds, including “this compound”, have been synthesized using various methods . For example, one method involves refluxing isatin with enaminone in the presence of an aqueous solution of KOH or NaOH, followed by acidification using dilute HCl to prepare quinoline-4-carboxylic acid .Physical And Chemical Properties Analysis

“this compound” is a solid substance . Its molecular weight is 223.61 . The compound’s CAS Number is 35973-14-Scientific Research Applications

Synthesis and Chemical Properties

- The synthesis of 2-Chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester has been studied, focusing on the behavior of chloro-hydroxy-quinoline-carboxylic acids under esterification conditions (Ukrainets, Gorokhova, & Sidorenko, 2005).

- Research into the gas phase reaction of substituted isoquinolines to carboxylic acids in mass spectrometers has been conducted, highlighting its potential as prolylhydroxylase inhibitor drug candidates (Thevis, Kohler, Schlörer, & Schänzer, 2008).

Biological Activity

- The antioxidative or prooxidative effect of 4-hydroxyquinoline derivatives on free-radical-initiated hemolysis of erythrocytes was studied. This research sheds light on the potential antitumor properties of chloro-hydroxyquinoline-carboxylic acids (Liu, Han, Lin, & Luo, 2002).

- The synthesis and photochemistry of a photolabile protecting group for carboxylic acids based on bromo-hydroxyquinoline has been reported, indicating potential applications in biological messengers (Fedoryak & Dore, 2002).

Applications in Drug Synthesis

- A study on the synthesis of novel dihydroquinoline-carboxamides as potent inhibitors of Mycobacterium tuberculosis highlights the role of chloro-dihydroquinoline-carboxylic acids in antimycobacterial drugs (Marvadi et al., 2020).

- Research on the synthesis of 1,4-dihydro-4-oxoquinoline-3-carboxylic acids containing a pyrrole moiety reported their potential use as analogs of nalidixic acid, an antibacterial agent (Corelli et al., 1983).

Mechanism of Action

Target of Action

This compound is part of a unique collection of chemicals provided to early discovery researchers, and its specific targets in the biological system are still under investigation .

Mode of Action

It is known that quinoline compounds, to which this compound belongs, interact with their targets through various mechanisms, often involving the formation of complexes .

Biochemical Pathways

Quinoline compounds are known to be involved in a wide range of biological activities and can affect multiple pathways

Pharmacokinetics

As a solid compound , its bioavailability would depend on factors such as solubility, stability, and the method of administration.

Result of Action

As a quinoline derivative, it may share some of the biological activities associated with this class of compounds, such as antimicrobial, antifungal, antimalarial, and anticancer activities . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-Chloro-4-hydroxyquinoline-3-carboxylic acid. Factors such as temperature, pH, and the presence of other compounds can affect its solubility and stability . Moreover, the compound’s interaction with its environment can influence its absorption and distribution within the body, thereby affecting its efficacy .

Biochemical Analysis

Biochemical Properties

6-Chloro-4-hydroxyquinoline-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . The compound’s interaction with these enzymes involves binding to the active site, which prevents the enzyme from catalyzing its substrate. This inhibition can disrupt essential bacterial processes, leading to the death of the bacterial cell .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by interfering with cell signaling pathways and gene expression. For example, the compound can inhibit the growth of certain cancer cells by inducing apoptosis, a process of programmed cell death . Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function . This binding can inhibit enzyme activity or activate certain signaling pathways, leading to changes in gene expression. For instance, the compound can inhibit the activity of topoisomerase, an enzyme involved in DNA replication, thereby preventing the proliferation of cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular function, such as sustained inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit bacterial growth without causing significant toxicity . At higher doses, it can cause adverse effects, such as liver toxicity and gastrointestinal disturbances . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs . The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in the levels of various metabolites . This interaction can influence the overall metabolic profile of the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for different cellular compartments . This distribution can affect its localization and accumulation within specific tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may accumulate in the nucleus, where it can interact with DNA and nuclear proteins . This localization is essential for its role in regulating gene expression and enzyme activity .

properties

IUPAC Name |

6-chloro-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO3/c11-5-1-2-8-6(3-5)9(13)7(4-12-8)10(14)15/h1-4H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDPXSMNKRFLXHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C(=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10957399 | |

| Record name | 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35973-14-9 | |

| Record name | 35973-14-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

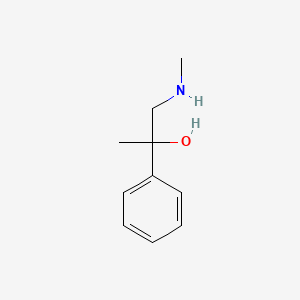

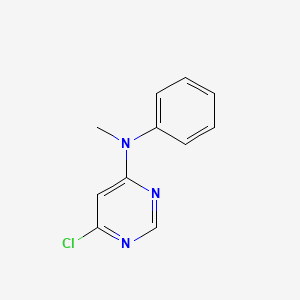

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

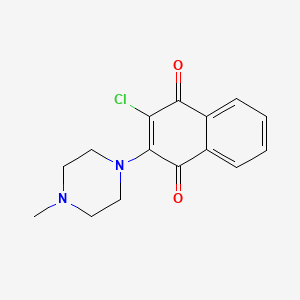

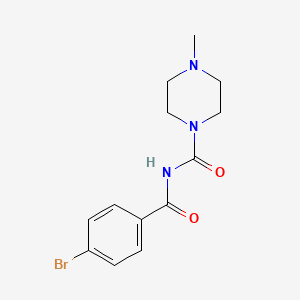

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Chlorobenzyl)thio]ethylamine](/img/structure/B1361560.png)